molecular formula C6H12O5 B027722 Mannitan CAS No. 7726-97-8

Mannitan

Cat. No. B027722
CAS RN: 7726-97-8
M. Wt: 164.16 g/mol
InChI Key: JNYAEWCLZODPBN-KVTDHHQDSA-N
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Description

Mannitol, a valuable nutritive sweetener, is commercially produced by hydrogenating a 1:1 D-glucose/D-fructose mixture over nickel, resulting in a low yield of D-mannitol (25-30%). Various production methods, including alternative procedures and the promising combi-process using glucose isomerase and copper-on-silica for D-mannitol preparation from D-glucose or D-glucose/D-fructose syrups, have been explored to improve yield and efficiency (Makkee, Kieboom, & Bekkum, 1985).

Synthesis Analysis

The synthesis of D-mannitol involves hydrogenation processes that have been optimized over the years. Current commercial production methods face challenges in yield, prompting research into alternative synthesis pathways that could offer higher efficiency and yield. Alternative synthesis methods, including enzymatic processes and chemical reactions, are under investigation to improve the production efficiency and environmental sustainability of D-mannitol manufacturing.

Molecular Structure Analysis

Mannitol exhibits polymorphism, meaning it can crystallize into different structural forms. The stable form of mannitol's structure is consistent across most literature, but there is variability in the information regarding its metastable forms. Through X-ray powder diffraction and other analytical techniques, the commonly used nomenclature and structural characteristics of mannitol polymorphs have been summarized, highlighting the crystal growth mechanism and the potential for different polymorphs to impact its physical and chemical properties (Su, Jia, Li, Hao, & Li, 2017).

Chemical Reactions and Properties

Mannitol participates in various chemical reactions due to its polyol structure, making it a versatile compound in both industrial and pharmaceutical applications. Its ability to undergo oxidation and reduction reactions, as well as its role as a free radical scavenger, showcases its chemical reactivity and utility in different contexts. The chemical properties of mannitol, including its reactivity with other substances and its role in redox reactions, are critical for its use in various applications, from food additives to pharmaceutical excipients.

Physical Properties Analysis

The physical properties of mannitol, such as its solubility in water, melting point, and crystalline structure, are important for its application in different industries. Its polymorphic nature affects its solubility and melting point, which in turn influence its behavior in pharmaceutical formulations and food products. Understanding the physical properties of mannitol's different polymorphs is essential for optimizing its use in diverse applications (Yang, Liu, Hu, Nie, Cheng, & Liu, 2022).

Scientific Research Applications

  • Neurological Applications : Mannitol is effective in improving brain tissue oxygenation in cases of traumatic brain injury by reducing astrocyte swelling and restoring capillary perfusion (Schilte et al., 2015).

  • Oncology and Nephrology : It has been used in conjunction with cis-platinum diammine dichloride in cancer treatment to improve therapeutic index and reduce renal toxicity (Hayes et al., 1977).

  • Chemical Industry and Medicine : Crystalline mannitan is valuable in the chemical industry and shows promise in medicine due to its unique properties as the first authentic monoanhydrohexitol (Wiggins, 1950).

  • Pharmacotherapy and Medical Imaging : Mannose, a derivative of mannitol, shows potential in treating diseases, preventing pancreatic fistula, and enhancing magnetic resonance imaging for acute pancreatitis (Wei et al., 2020).

  • Plant Cell Research : Mannitol induces apoptosis in plant cells, making it a useful compound for studying this process in botanical research (Stein & Hansen, 1999).

  • Respiratory Medicine : Inhaled dry powder mannitol benefits cystic fibrosis patients by improving airway function (Bilton et al., 2011).

  • Immunization and Vaccine Delivery : Mannosylated niosomes show promise as a topical vaccine delivery carrier and adjuvant (Jain & Vyas, 2005).

  • Diabetes Management : Mannitol can control postprandial blood glucose by reducing intestinal glucose absorption and increasing muscle glucose uptake (Chukwuma et al., 2019).

  • Renal Function during Surgery : Its use during nephron-sparing surgery showed no significant benefit compared with standardized fluid hydration in patients with normal preoperative renal function (Spaliviero et al., 2018).

  • Cardiovascular Effects : Mannitol causes significant but short-duration changes in left ventricular preload, afterload, and cardiac output in neurosurgical patients (Chatterjee et al., 2012).

  • Cerebrovascular Research : It affects cerebral blood flow, cerebrovascular resistance, and cerebral metabolic rate in patients with normal intracranial pressure (Johnston & Harper, 1973).

  • Antimicrobial Properties : Mannosylerythritol lipids show surface tension lowering actions and antimicrobial activity, especially against Gram-positive bacteria (Kitamoto et al., 1993).

  • Renal Failure Risk : High-dose mannitol can cause acute renal failure in patients with renal insufficiency (Visweswaran, Massin & Dubose, 1997).

  • Stroke Treatment : Current evidence is insufficient to support the routine use of mannitol in acute stroke treatment (Bereczki et al., 2008); (Bereczki et al., 2000).

Future Directions

The increasing demand for mannitol has spurred many studies of its production . Future research may focus on improving the efficiency and selectivity of mannitan production, as well as exploring new applications for this compound.

properties

IUPAC Name

(2R,3R,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYAEWCLZODPBN-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314109
Record name 1,4-Anhydro-D-mannitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Anhydro-d-mannitol

CAS RN

7726-97-8, 34828-64-3
Record name 1,4-Anhydro-D-mannitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7726-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mannitan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034828643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Anhydro-D-mannitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MANNITAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCW2W5CA7N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

This was prepared by modification of the method of S. Soltzberg (J. Am. Chem. Soc., 68, 919 (1946)). In a 2L round bottom flask, D-Sorbitol (130 g) was added to a solution of 1.43 g of concentrated H2SO4 in 19.5 ml of H2O. The flask was warmed in a 100° oil bath until the solid began to melt. The flask was then evacuated, maintained at approximately 20-25 mm Hg, and placed in a 140° oil bath. The reaction was stirred at 125°-145° for 30 minutes at reduced pressure. The reaction flask was then cooled to room temperature and 500 ml of H2O and approximately 25 g of Norit were added. The flask was warmed in a 80° oil bath for several minutes and the mixture was filtered. After cooling to room temperature, the filtrate was neutralized with barium acetate to pH 6.5, and allowed to stand for one hour. The precipitate was then removed by filtration and the solvent was removed to provide a colorless, oily solid. Chromatography on silica gel (750 g 0-30% CH3OH in CHCl3) yielded 30.0 g of impure [2R-2α(S*),3α,4β]]-tetrahydro-β,3,4-trihydroxy-2-furanethanol, which was used as such in the following step.
[Compound]
Name
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0 (± 1) mol
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D-Sorbitol
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130 g
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1.43 g
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19.5 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

1,4-Anhydro-D-glucitol may be prepared using the procedure disclosed in Acta Chem. Scand., B35, 441-449 (1981), whereby D-sorbitol is heated with an aqueous mineral acid such as sulfuric acid. The L-enantiomer, 1,4-anhydro-L-glucitol, may be prepared from L-glucitol by an analogous procedure. L-glucitol may be prepared by sodium borohydride reduction of L-glucose. The D and L enantiomers may simply be combined to form a 1,4-anhydro-DL-glucitol mixture.
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1,4-anhydro-L-glucitol
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L-glucitol
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L-glucitol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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